ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
Description
This compound is a bis-thiazole derivative featuring two thiazole cores connected via a phenoxy-benzamido linker. Each thiazole ring is substituted with distinct functional groups: one contains a 4-phenyl moiety and an ethoxycarbonyl group, while the other has a phenylcarbamoyl-phenoxy substituent. The ethoxycarbonyl groups enhance lipophilicity and may influence metabolic stability, while the aromatic substituents (phenyl and phenoxy) contribute to π-π stacking interactions in biological targets . Its synthesis likely involves multi-step coupling reactions, as seen in analogous thiazole derivatives (e.g., amide bond formation using coupling reagents like HATU or EDCI) .
Properties
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N4O7S2/c1-3-47-35(45)31-29(23-11-7-5-8-12-23)39-37(50-31)41-33(43)25-15-19-27(20-16-25)49-28-21-17-26(18-22-28)34(44)42-38-40-30(24-13-9-6-10-14-24)32(51-38)36(46)48-4-2/h5-22H,3-4H2,1-2H3,(H,39,41,43)(H,40,42,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMKNGEHZKHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroformate, phenyl isothiocyanate, and appropriate catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for commercial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate. These compounds have been shown to exhibit significant activity against various cancer cell lines:
- Thiazole-Pyridine Hybrids: A study indicated that thiazole-pyridine hybrids demonstrated superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, particularly due to the presence of electron-withdrawing groups such as chlorine on the phenyl ring .
- Thiazole Analogues: Other thiazole analogues have displayed promising results in inhibiting tumor growth in cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
Antimicrobial Properties
Thiazole compounds have also been explored for their antimicrobial activities. Research has shown that certain derivatives possess notable antibacterial effects comparable to established antibiotics:
- Phenylthiazole Derivatives: A series of substituted phenylthiazol-2-amines exhibited potential antimicrobial activity against various bacterial strains, suggesting their viability as new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. The presence of specific substituents on the thiazole ring can significantly influence their biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl, Br) | Increased anticancer activity |
| Alkoxy groups (e.g., OCH₃) | Enhanced antibacterial efficacy |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of thiazole-based compounds.
Synthetic Approaches
The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of various functional groups. Notable methods include:
Multi-component Reactions
Recent advancements in green chemistry have facilitated the development of eco-friendly synthetic protocols for thiazole derivatives. One-pot multi-component reactions have been employed to streamline synthesis while maintaining high yields and reducing environmental impact .
Heterocyclization Techniques
Heterocyclization reactions are commonly utilized to construct thiazole rings, often involving the condensation of appropriate precursors followed by cyclization under acidic or basic conditions.
Biological Activity
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of thioamide with α-halo ketones or aldehydes. In the case of this compound, the process likely includes multiple steps to incorporate various functional groups such as ethoxycarbonyl and phenyl rings. The characterization of these compounds is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structure.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that many thiazole derivatives exhibit significant antibacterial activity, often outperforming standard antibiotics. For instance, a related study indicated that compounds with similar structures demonstrated effective inhibition against a range of pathogens, suggesting that this compound may also possess substantial antimicrobial properties .
Anticancer Activity
Thiazoles have been extensively studied for their anticancer potential. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell cycle regulators . The specific compound's structural features—such as the presence of the thiazole ring and substituents on the phenyl groups—are critical in determining its cytotoxicity. For example, studies have reported IC50 values in the low micromolar range for structurally similar compounds against different cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells by modulating pro-apoptotic and anti-apoptotic factors.
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies
Several studies have documented the biological activities of similar thiazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences
Aromatic vs. Heteroaromatic Substituents: Replacement of phenyl with pyridinyl (as in ) reduces lipophilicity but introduces hydrogen-bonding capability.
Ester vs. Amide Linkages : Ethoxycarbonyl groups in the target compound may confer slower hydrolysis rates compared to methyl esters (e.g., ), enhancing metabolic stability.
Symmetry vs. Asymmetry : The target compound’s bis-thiazole structure is asymmetric, unlike symmetric derivatives in , which could diversify binding modes in therapeutic targets.
Pharmacological Comparisons
- Anti-inflammatory Potential: N-(4-phenylthiazol-2-yl) benzamides (e.g., 5c) exhibit anti-inflammatory effects, implying that the target’s benzamido linker may confer similar activity .
Physicochemical Properties
- LogP : Estimated LogP for the target compound is ~4.5 (calculated using fragment-based methods), higher than methyl-substituted analogues (e.g., LogP = 3.2 for ), due to dual phenyl groups.
- Solubility : The ethoxycarbonyl groups may reduce aqueous solubility compared to carboxylate derivatives (e.g., ), necessitating formulation optimization.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Phenyl Substituents : Critical for hydrophobic interactions; replacing phenyl with 4-fluorophenyl (as in ) could modulate electronic effects without steric hindrance.
- Ester vs. Carboxylic Acid : Ethoxycarbonyl groups balance stability and bioavailability better than free carboxylic acids, which often suffer from rapid clearance .
Crystallographic Insights :
- Analogues like exhibit planar thiazole rings, suggesting the target compound’s geometry may favor tight binding in enzyme active sites.
Therapeutic Potential: Dual thiazole cores could target multiple pathways (e.g., kinase inhibition and anti-inflammatory signaling), but combinatorial screening is needed to validate polypharmacology.
Synthetic Challenges :
- Multi-step synthesis risks low yields; flow chemistry or microwave-assisted methods (as in ) might improve efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
